(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of an appropriate acrylate with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both a thiazole and a thiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c18-10-12-3-5-13(6-4-12)15-11-23-17(19-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,(H,19,20,21)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLLKOGBIGZVID-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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